molecular formula C20H11BrO6 B3584340 [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate

[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate

Cat. No.: B3584340
M. Wt: 427.2 g/mol
InChI Key: HNMJRVNTKFYJEI-UHFFFAOYSA-N
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Description

[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate is a complex organic compound that features a unique combination of bromophenoxy, oxochromen, and furan carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-bromophenol with 4-oxochromene-7-carboxylic acid, followed by esterification with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium or gold, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in halogen bonding, while the oxochromen and furan carboxylate groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
  • [3-(2-Fluorophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
  • [3-(2-Iodophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate

Uniqueness

Compared to its analogs, [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding. This property can be advantageous in applications requiring high specificity and selectivity.

Properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO6/c21-14-4-1-2-5-15(14)27-18-11-25-17-10-12(7-8-13(17)19(18)22)26-20(23)16-6-3-9-24-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMJRVNTKFYJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
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[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
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[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
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[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
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[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
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[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate

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